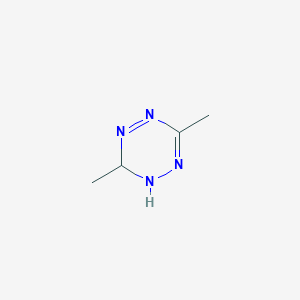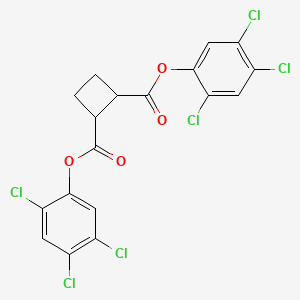
4-Chloro-2-(1H-pyrazol-1-YL)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a pyrazolyl group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine typically involves the condensation of hydrazinopyrimidines with acetylacetone or other suitable reagents. For example, the condensation of hydrazinopyrimidines with acetylacetone yields the target compound . Another method involves the reaction of 4-chloropyrimidine with 1H-pyrazole under appropriate conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
化学反应分析
Types of Reactions
4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can undergo coupling reactions with other heterocycles or aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents such as Pd(PPh3)4 and bases like Cs2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative.
科学研究应用
4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is explored for its potential use in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazolyl groups contribute to its binding affinity and specificity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
相似化合物的比较
Similar Compounds
2-(1H-Pyrazol-1-yl)pyridine: Similar in structure but lacks the chloro group.
4-(1H-Pyrazol-1-yl)pyrimidine: Similar but without the chloro substitution.
2-(1H-Pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine: Contains additional pyridine substitution.
Uniqueness
4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both the chloro and pyrazolyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution allows for versatile applications in various fields of research and industry.
属性
分子式 |
C7H5ClN4 |
|---|---|
分子量 |
180.59 g/mol |
IUPAC 名称 |
4-chloro-2-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C7H5ClN4/c8-6-2-4-9-7(11-6)12-5-1-3-10-12/h1-5H |
InChI 键 |
IRNNDQVQROYQKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)C2=NC=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide](/img/structure/B13943581.png)




![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13943608.png)

![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)

![(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)




